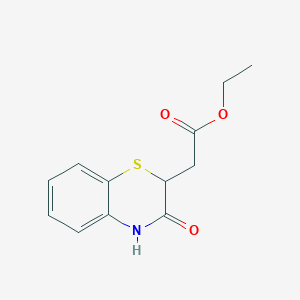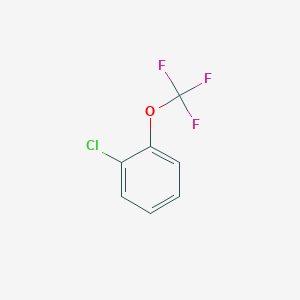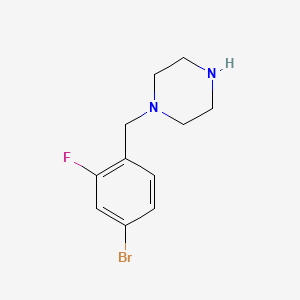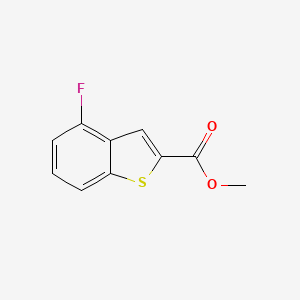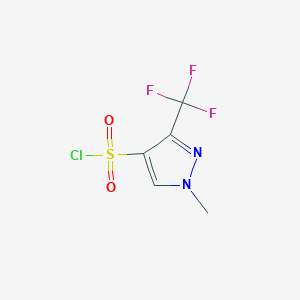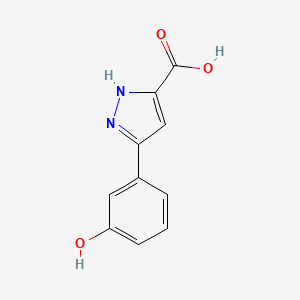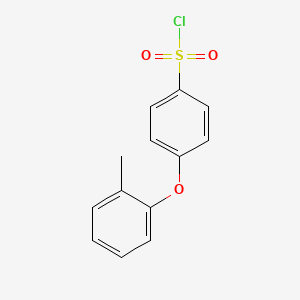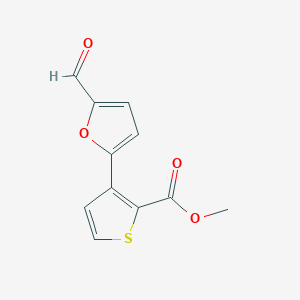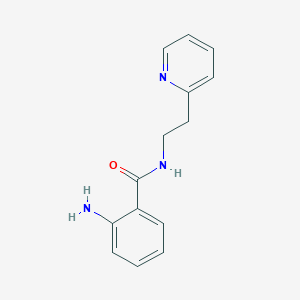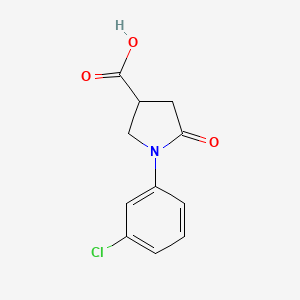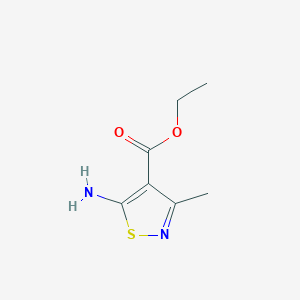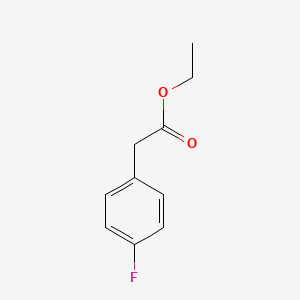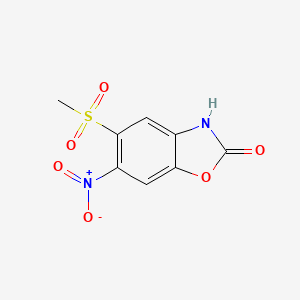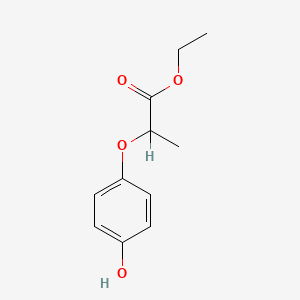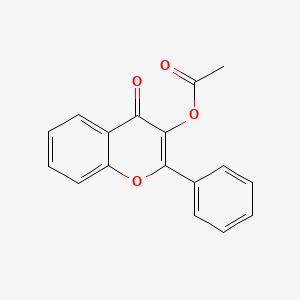
3-Acetoxyflavone
Übersicht
Beschreibung
3-Acetoxyflavone is a chemical compound with the molecular formula C17H12O4 and a molecular weight of 280.27 . It is also known by other names such as 3-(acetyloxy)-2-phenyl-4H-1-Benzopyran-4-one and 4-Oxo-2-phenyl-4H-chromen-3-yl acetate .
Synthesis Analysis
The synthesis of flavones, including 3-Acetoxyflavone, has been a subject of research. A novel one-pot synthesis method has been described which involves the BiCl3/RuCl3-mediated synthesis of functionalized flavones. This includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another method involves the use of palladium (II) catalysis to provide a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates .Molecular Structure Analysis
The structure of flavonols, including 3-Acetoxyflavone, plays a vital role in their biological activities. The presence of a hydroxy substituent group at position C3′ as well as C5′ of ring B and a methoxy substituent group at the C7 position of ring A are important determinants .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Acetoxyflavone include intermolecular ortho-acylation followed by intramolecular cyclodehydrogenation . These reactions are mediated by BiCl3/RuCl3 or palladium (II) catalysis .Physical And Chemical Properties Analysis
3-Acetoxyflavone has a molecular weight of 280.27 and its molecular formula is C17H12O4 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Solvation Behavior Studies
3-Acetoxyflavone and its related compounds like 3-hydroxyflavone (3HF) have been extensively studied for their solvation behavior. Research demonstrates the application of 3HF in understanding the solvation mechanism in different solvents, providing insights into the behavior of more complex flavonoids (Seitsonen et al., 2019).
Antifungal Activity
The antifungal properties of hydroxyflavone derivatives, including those of 3-acetoxyflavone, have been explored. Studies have shown increased antifungal activity of 3- and 7-hydroxyflavone and their acetic acid esters against fungi like Cladosporium herbarum and Penicillium glabrum (Martini et al., 1997).
Anticancer Research
3-Acetoxyflavone has been synthesized and evaluated for its antiproliferative properties against various cancer cell lines. It has shown significant activity, especially against drug-resistant cell lines, highlighting its potential as an anticancer agent (Stompor et al., 2018).
Pharmacokinetics and Drug Metabolism
Studies on 3-hydroxyflavone and its metabolites, including 3-acetoxyflavone, have focused on pharmacokinetics and drug metabolism. Techniques like UPLC-MS/MS have been developed to quantify these compounds in biological samples, aiding in understanding their behavior in biological systems (Xu et al., 2013).
Photochemistry and Photophysics
The photochemical and photophysical properties of 3-hydroxyflavone, closely related to 3-acetoxyflavone, have been extensively studied. These studies provide insights into the excited-state dynamics and photoreactivity of flavonoids, which are crucial for applications in laser technology and photochemistry (Studer et al., 1989).
Electrocatalysis
The electrocatalytic properties of 3-acetoxyflavone have been investigated to understand its reduction behavior. This research is significant for applications in electrochemistry and materials science (Nagarajan et al., 2004).
DNA Interactions
3-Hydroxyflavone, a compound similar to 3-acetoxyflavone, has been studied for its binding interactions with DNA. Such studies have implicationsfor understanding the biological effects of flavonoids on genetic material and their potential use in therapeutic drug development (Jana et al., 2012).
Developmental Biology
Research involving 3-hydroxyflavone has explored its effects on pig embryos produced by parthenogenesis or somatic cell nuclear transfer. This indicates the potential use of such flavonoids in reproductive technologies and developmental biology (Uhm et al., 2011).
Antioxidant Activity
Studies on derivatives of flavonoids, including 3-acetoxyflavone, have examined their antioxidant activities. Such research is critical for understanding the role of these compounds in combating oxidative stress and their potential use in treating diseases associated with oxidative damage (Stompor, 2016).
Biotechnology and Synthesis
The synthesis of 3-acetoxyflavone and related compounds has been studied for their potential applications in biotechnology and chemical industry. For instance, research has explored the facile synthesis of 2,3-diacetoxyflavanones from 3-aminoflavones, highlighting the versatility of these compounds in synthetic chemistry (Miyake et al., 2009).
Anti-inflammatory and Analgesic Activities
Flavone derivatives, including those related to 3-acetoxyflavone, have been investigated for their anti-inflammatory and analgesic activities. Such studies are important for developing new therapeutic agents for treating inflammation and pain (Carvalho et al., 1999).
Zukünftige Richtungen
The future directions in the research of 3-Acetoxyflavone and similar compounds could involve the development of mechanism-based precision medicine approaches. These would identify critical mechanisms of action of individual flavonoids with optimal activities that can be used in combination therapies . Additionally, the development of novel synthetic routes featuring transformative and compatible reaction conditions toward flavonoids is necessary .
Eigenschaften
IUPAC Name |
(4-oxo-2-phenylchromen-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-17-15(19)13-9-5-6-10-14(13)21-16(17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHSTTAWIMAJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364740 | |
| Record name | 3-ACETOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxyflavone | |
CAS RN |
7578-68-9 | |
| Record name | 3-ACETOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



